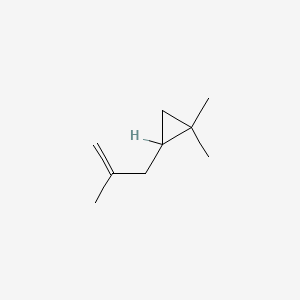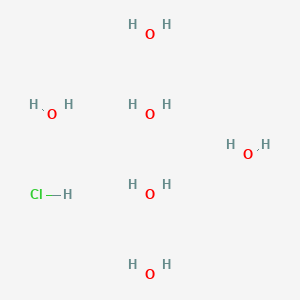
Hexahydrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydrate hydrochloride is a compound that consists of a central molecule bound to six water molecules and one hydrochloride molecule. This type of compound is known as a hydrate, where water molecules are integrated into the crystal structure of the compound. Hydrates are common in both natural and synthetic chemical processes and are often used in various industrial and laboratory applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydrate hydrochloride can be synthesized through various methods, depending on the specific compound being targeted. One common method involves dissolving the anhydrous form of the compound in water, followed by the addition of hydrochloric acid. The solution is then allowed to crystallize, forming the hexahydrate hydrochloride. For example, piperazine hexahydrate can be prepared by dissolving piperazine in ethanol and adding hydrochloric acid .
Industrial Production Methods: Industrial production of hexahydrate hydrochloride often involves large-scale reactions where the anhydrous form of the compound is reacted with hydrochloric acid in a controlled environment. The resulting solution is then cooled to precipitate the hexahydrate crystals, which are collected and purified .
Chemical Reactions Analysis
Types of Reactions: Hexahydrate hydrochloride compounds can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to a lower oxidation state.
Substitution: The hydrochloride group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a hexahydrate hydrochloride compound may produce an oxide, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Hexahydrate hydrochloride compounds have a wide range of applications in scientific research:
Chemistry: Used as reagents in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological processes and as components in biochemical assays.
Medicine: Utilized in the formulation of pharmaceuticals and as active ingredients in medications.
Industry: Applied in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of hexahydrate hydrochloride compounds varies depending on the specific compound and its application. Generally, these compounds exert their effects by interacting with molecular targets such as enzymes, receptors, or cellular structures. For example, some hexahydrate hydrochloride compounds may inhibit specific enzymes, leading to changes in metabolic pathways .
Comparison with Similar Compounds
Hexahydrate hydrochloride compounds can be compared with other hydrates and hydrochloride compounds:
Properties
CAS No. |
66326-44-1 |
|---|---|
Molecular Formula |
ClH13O6 |
Molecular Weight |
144.55 g/mol |
IUPAC Name |
hexahydrate;hydrochloride |
InChI |
InChI=1S/ClH.6H2O/h1H;6*1H2 |
InChI Key |
VOAPTKOANCCNFV-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


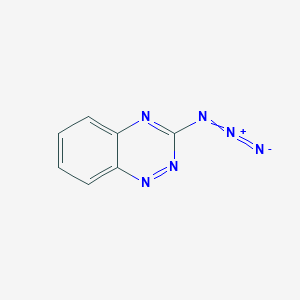
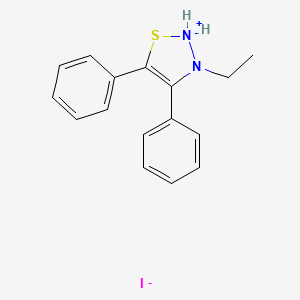
![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)
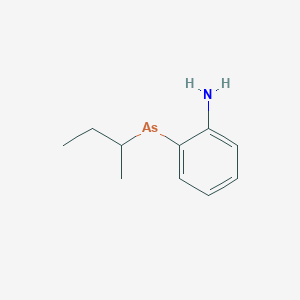
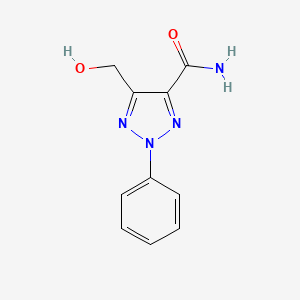
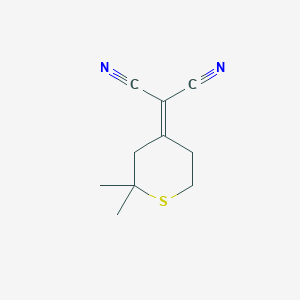
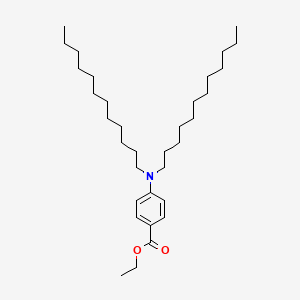
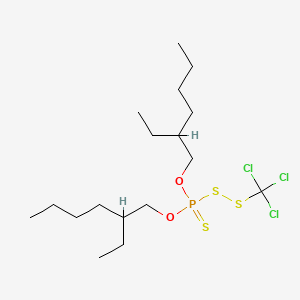
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
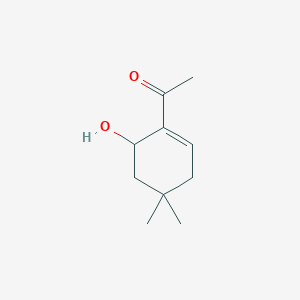
![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;tetrachlorozinc(2-)](/img/structure/B14473148.png)
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
